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Compound of Interest

Compound Name: 5-isopropyl-1H-pyrazol-3-amine

Cat. No.: B1350118 Get Quote

An In-depth Technical Guide to 5-isopropyl-1H-
pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and potential synthetic routes for 5-isopropyl-1H-pyrazol-3-amine. Due to the limited

availability of experimental data for this specific compound, this guide also incorporates

information on closely related aminopyrazole derivatives and general principles in chemical

synthesis and analysis.

Chemical Structure and Identification
5-isopropyl-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole ring

substituted with an isopropyl group at the 5-position and an amine group at the 3-position. The

presence of the pyrazole core, a privileged scaffold in medicinal chemistry, makes this

compound and its derivatives of interest for further investigation.[1]

Table 1: Chemical Identifiers for 5-isopropyl-1H-pyrazol-3-amine
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Identifier Value

IUPAC Name 5-isopropyl-1H-pyrazol-3-amine

CAS Number 1347814-85-0

Molecular Formula C₆H₁₁N₃

Molecular Weight 125.17 g/mol

SMILES CC(C)C1=CC(=NN1)N

InChI
InChI=1S/C6H11N3/c1-4(2)5-3-6(7)9-8-5/h3-

4H,1-2H3,(H3,7,8,9)

InChIKey INSBBZDRQQVATI-UHFFFAOYSA-N

Physicochemical Properties
Detailed experimental data on the physicochemical properties of 5-isopropyl-1H-pyrazol-3-
amine are not readily available in the reviewed literature. The data for a closely related

compound, 5-propyl-1H-pyrazol-3-amine, are presented below for comparative purposes. It is

important to note that these values are for a structural isomer and may not accurately reflect

the properties of the target compound.

Table 2: Physicochemical Properties of Related Aminopyrazoles
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Property
5-propyl-1H-pyrazol-3-
amine

5-isopropyl-1H-pyrazol-3-
amine

Melting Point 37-40 °C[2] Data not available

Boiling Point 115 °C[2] Data not available

Density 1.111 g/cm³[2] Data not available

Flash Point 171.3 °C[2] Data not available

pKa Data not available Data not available

Solubility Data not available Data not available

LogP 1.52560[2] Data not available

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-isopropyl-1H-pyrazol-3-
amine has not been reported in the reviewed literature, general methods for the synthesis of 5-

alkyl-3-aminopyrazoles are well-established. A common and versatile approach involves the

condensation of a β-ketonitrile with hydrazine.

A plausible synthetic route to 5-isopropyl-1H-pyrazol-3-amine would involve the reaction of 4-

methyl-3-oxopentanenitrile with hydrazine hydrate.

4-Methyl-3-oxopentanenitrile

Condensation/
Cyclization

Hydrazine Hydrate (N₂H₄·H₂O)

5-isopropyl-1H-pyrazol-3-amineEthanol, Reflux

Click to download full resolution via product page

Caption: Plausible synthetic route for 5-isopropyl-1H-pyrazol-3-amine.
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General Experimental Protocol for the Synthesis of 5-
Alkyl-3-aminopyrazoles
The following is a general procedure adapted from the synthesis of similar aminopyrazoles and

should be optimized for the specific synthesis of 5-isopropyl-1H-pyrazol-3-amine.[3]

Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable

solvent such as ethanol, add hydrazine hydrate (1-1.2 equivalents).

Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-

layer chromatography (TLC) until the starting material is consumed.

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the

solvent is removed under reduced pressure.

Purification: The resulting crude product can be purified by recrystallization from an

appropriate solvent or by column chromatography on silica gel to yield the desired 5-alkyl-3-

aminopyrazole.

Spectroscopic and Analytical Characterization
No experimental spectroscopic data for 5-isopropyl-1H-pyrazol-3-amine were found in the

reviewed literature. However, the expected spectral characteristics can be predicted based on

the known ranges for the functional groups present in the molecule. Online prediction tools may

also provide estimated spectra.[4][5][6][7][8]

Table 3: Predicted Spectroscopic Data for 5-isopropyl-1H-pyrazol-3-amine
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Technique Predicted Observations

¹H NMR

- -CH(CH₃)₂: Septet, ~2.8-3.2 ppm- -CH(CH₃)₂:

Doublet, ~1.2-1.4 ppm- Pyrazole C4-H: Singlet,

~5.3-5.7 ppm- -NH₂: Broad singlet, variable

chemical shift- Pyrazole N-H: Broad singlet,

variable chemical shift

¹³C NMR

- Pyrazole C5: ~150-160 ppm- Pyrazole C3:

~140-150 ppm- Pyrazole C4: ~90-100 ppm- -

CH(CH₃)₂: ~25-35 ppm- -CH(CH₃)₂: ~20-25

ppm

IR Spectroscopy

- N-H stretch (amine): Two bands, 3300-3500

cm⁻¹ (medium)- N-H bend (amine): 1590-1650

cm⁻¹ (medium)- C=N stretch (pyrazole): ~1550-

1620 cm⁻¹ (medium)- C-N stretch: 1250-1350

cm⁻¹ (medium)- C-H stretch (sp³): 2850-3000

cm⁻¹ (strong)

Mass Spectrometry (EI)

- Molecular Ion (M⁺): m/z = 125- Major

Fragments: Loss of methyl (m/z = 110), loss of

isopropyl (m/z = 82), and fragmentation of the

pyrazole ring.

Biological Activity and Drug Development Potential
There is no specific information in the reviewed literature regarding the biological activity or

signaling pathway involvement of 5-isopropyl-1H-pyrazol-3-amine. However, the

aminopyrazole scaffold is present in numerous biologically active compounds and approved

drugs, suggesting that this compound could be a valuable starting point for drug discovery

programs.[3]

A general workflow for assessing the biological activity of a novel compound like 5-isopropyl-
1H-pyrazol-3-amine is outlined below. This process typically begins with high-throughput

screening to identify initial "hits," followed by a "hit-to-lead" phase to optimize the properties of

these initial findings.[9][10][11][12]
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Caption: A general workflow for hit identification and lead optimization in drug discovery.
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This workflow illustrates the progression from an initial compound through various stages of

testing and optimization to identify a potential drug candidate for further development.[9][11]

[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1350118?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

